N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine
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Overview
Description
N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms, making it a versatile scaffold in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with acetylacetone, followed by methylation using dimethyl sulfate . The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the same basic steps as laboratory synthesis but is scaled up and optimized for efficiency. Catalysts and solvents are carefully chosen to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate to form corresponding pyrazole oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkylated pyrazole derivatives.
Scientific Research Applications
N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s effects on biological pathways are mediated through its ability to modulate signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its high energy content and use in explosives.
5-Amino-pyrazoles: Widely used in medicinal chemistry for their biological activities.
Uniqueness
N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine stands out due to its unique combination of a phenyl group and dimethylamine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
30120-50-4 |
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Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N,N-dimethyl-5-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-14(2)11-8-10(12-13-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) |
InChI Key |
YRALYBXNEPWFFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NNC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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